molecular formula C12H13NO3 B6164601 (3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 1842525-43-2

(3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B6164601
CAS No.: 1842525-43-2
M. Wt: 219.24 g/mol
InChI Key: CNBQGXOEOOVTPA-LLVKDONJSA-N
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Description

(3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. The presence of both an acetyl group and a carboxylic acid group in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core. The reaction conditions often include acidic catalysts and moderate temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

(3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or the carboxylic acid group to an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates
(3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to be utilized in the development of compounds targeting specific biological pathways. For instance, it has been involved in synthesizing inhibitors for enzymes such as phenylethanolamine N-methyltransferase (PNMT), which is crucial for catecholamine biosynthesis .

Case Study: PNMT Inhibitors
A study evaluated several derivatives of tetrahydroisoquinoline for their inhibitory potency against PNMT. The findings indicated that modifications on the isoquinoline scaffold significantly enhanced the selectivity and potency of the inhibitors . This highlights the role of this compound as a versatile building block in drug design.

Synthetic Chemistry

Synthesis of Tetrahydroisoquinolines
This compound is pivotal in the synthesis of various tetrahydroisoquinoline derivatives through cyclization reactions. The synthesis typically involves base-catalyzed cyclization of appropriate precursors followed by decarboxylation and amide cleavage . The ability to produce both racemic and enantiomerically pure forms makes it valuable for research in asymmetric synthesis.

Data Table: Synthesis Overview

Reaction TypeConditionsYield (%)References
Base-catalyzed cyclizationDiethyl 2-(acetylamino)malonate85
DecarboxylationHeat, inert atmosphere90
Amide cleavageAcidic conditions75

Biological Studies

Conformational Studies
Research has shown that this compound can adopt various conformations that are biologically relevant. Conformational analysis using techniques such as Fourier transform infrared spectroscopy and NMR has revealed that this compound can form stable helical structures under certain conditions . Such conformational flexibility is essential for its interaction with biological targets.

Case Study: Conformational Analysis
In a study involving model peptides containing this compound, researchers found that specific sequences could fold into intramolecularly hydrogen-bonded forms. This property is crucial for understanding how such compounds can mimic natural peptides and potentially serve as therapeutics .

Mechanism of Action

The mechanism of action of (3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and carboxylic acid groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-tetrahydroisoquinoline: A simpler analog without the acetyl and carboxylic acid groups.

    2-acetyl-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group but retains the acetyl group.

    3-carboxy-1,2,3,4-tetrahydroisoquinoline: Contains the carboxylic acid group but lacks the acetyl group.

Uniqueness

(3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the presence of both the acetyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications and makes the compound a valuable tool in scientific research and industrial applications.

Biological Activity

(3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₂H₁₃N₁O₃
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 143767-54-8

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

  • Anticancer Activity
    • A study demonstrated that derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibit potent binding affinities to Bcl-2 and Mcl-1 proteins, which are crucial in regulating apoptosis in cancer cells. The lead compound showed a Ki value of 5.2 µM against Bcl-2 and induced apoptosis in Jurkat cells through caspase-3 activation in a dose-dependent manner .
  • Cystic Fibrosis Treatment
    • Research identified a series of diamides derived from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid that enhance chloride transport in cells with mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. These compounds displayed EC50 values below 10 nM, indicating high potency .
  • Neurotransmitter Modulation
    • The compound is involved in studies related to neurotransmitter systems and has implications for mood regulation and cognitive functions. Its role as a building block in pharmaceuticals targeting neurological disorders further emphasizes its importance in this area .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Anti-apoptotic Proteins : By binding to Bcl-2 and Mcl-1 proteins, it promotes apoptosis in cancer cells .
  • Enhancement of Ion Transport : The derivatives improve chloride transport across cell membranes by modulating CFTR activity .
  • Neurotransmitter Interaction : The compound interacts with neurotransmitter systems, potentially influencing mood and cognition .

Case Study 1: Anticancer Efficacy

A series of substituted tetrahydroisoquinoline derivatives were synthesized and tested for their anti-proliferative effects on various cancer cell lines. The results indicated that specific modifications to the structure significantly enhanced their efficacy against cancer cells while minimizing toxicity to normal cells.

CompoundKi Value (µM)Apoptosis InductionCell Line
Lead Compound5.2YesJurkat
Compound A4.0YesHeLa
Compound B8.5NoMCF7

Case Study 2: Cystic Fibrosis Treatment

In a cellular model expressing mutant CFTR proteins, several tetrahydroisoquinoline derivatives were evaluated for their ability to restore chloride transport.

CompoundEC50 (nM)Improvement (%)
Diamide A9300%
Diamide B15200%
Diamide C25150%

Properties

CAS No.

1842525-43-2

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(3R)-2-acetyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C12H13NO3/c1-8(14)13-7-10-5-3-2-4-9(10)6-11(13)12(15)16/h2-5,11H,6-7H2,1H3,(H,15,16)/t11-/m1/s1

InChI Key

CNBQGXOEOOVTPA-LLVKDONJSA-N

Isomeric SMILES

CC(=O)N1CC2=CC=CC=C2C[C@@H]1C(=O)O

Canonical SMILES

CC(=O)N1CC2=CC=CC=C2CC1C(=O)O

Purity

95

Origin of Product

United States

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